Pexmetinib

Catalog No.
S548116
CAS No.
945614-12-0
M.F
C31H33FN6O3
M. Wt
556.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pexmetinib

CAS Number

945614-12-0

Product Name

Pexmetinib

IUPAC Name

1-[3-tert-butyl-1-(4-methylphenyl)pyrazol-5-yl]-3-[[5-fluoro-2-[1-(2-hydroxyethyl)indazol-5-yl]oxyphenyl]methyl]urea

Molecular Formula

C31H33FN6O3

Molecular Weight

556.6 g/mol

InChI

InChI=1S/C31H33FN6O3/c1-20-5-8-24(9-6-20)38-29(17-28(36-38)31(2,3)4)35-30(40)33-18-22-15-23(32)7-12-27(22)41-25-10-11-26-21(16-25)19-34-37(26)13-14-39/h5-12,15-17,19,39H,13-14,18H2,1-4H3,(H2,33,35,40)

InChI Key

LNMRSSIMGCDUTP-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

ARRY614; ARRY-614; ARRY 614; Pexmetinib

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=C(C=CC(=C3)F)OC4=CC5=C(C=C4)N(N=C5)CCO

The exact mass of the compound Pexmetinib is 556.25982 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pexmetinib (CAS: 945614-12-0), also known as ARRY-614, is a potent, orally bioavailable small-molecule kinase inhibitor characterized by its dual-targeting mechanism against the angiopoietin-1 receptor Tie-2 and the pro-inflammatory mitogen-activated protein kinase p38 (p38 MAPK) [1]. Unlike conventional single-target kinase inhibitors, pexmetinib was specifically developed to simultaneously disrupt pathogenic inflammatory signaling and tumor angiogenesis, making it a highly specialized tool compound for modeling hematological malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) [2]. For procurement professionals and lead researchers, pexmetinib represents a consolidated, single-agent solution for dual-pathway suppression, eliminating the pharmacokinetic and formulation complexities associated with co-administering separate p38 and Tie-2 inhibitors in complex in vivo or ex vivo models [3].

Research Fit

Mechanism Dual p38 MAPK / Tie-2 inhibition profile
Binding Mode Type II DFG-out inactive conformation
Pathway Context p38-driven inflammation and Tie-2 angiogenic signaling
Research Models Preclinical MDS/AML; tumor microenvironment; bone metastasis

Substituting pexmetinib with highly selective p38 inhibitors (such as doramapimod or ralimetinib) or standalone Tie-2 inhibitors fundamentally compromises disease modeling in MDS and AML, where both the inflammatory milieu and the angiogenic stem-cell niche drive pathology [1]. Single-target substitution fails to replicate the synergistic abrogation of TNF-alpha effects and leukemic proliferation achieved by pexmetinib's dual engagement [2]. Furthermore, from a processability and in vivo handling perspective, utilizing generic unformulated powder-in-capsule (PIC) preparations of pexmetinib results in severe pharmacokinetic variability; empirical data shows that utilizing optimized liquid-filled capsule (LFC) or liquid oral suspension (LOS) formulations increases relative bioavailability by up to 4-fold compared to raw powder [3]. Consequently, researchers must procure pexmetinib with strict attention to downstream formulation compatibility rather than relying on generic solid-state dosing.

Substitution Risk

!

Dual-pathway profile may not transfer

Selective p38 inhibitors such as SB203580 or BIRB796 do not engage Tie-2; the combined p38/Tie-2 signaling readout may shift away.

!

Cellular pharmacodynamics may differ

Pexmetinib stabilizes a distinct activation-loop conformation that may expose pThr180 to WIP1 phosphatase; not all type II inhibitors reproduce this effect.

!

Multi-kinase profile requires assay review

Reported activity against Abl, FGFR1, and Src-family kinases may contribute to cellular outcomes beyond p38/Tie-2, unlike highly selective p38 inhibitors.

Simultaneous Dual-Kinase Affinity vs. Single-Target Baselines

Pexmetinib demonstrates exceptional biochemical potency against both of its primary targets, achieving IC50 values of 1 nM for Tie-2, 35 nM for p38α, and 26 nM for p38β . In contrast, standard p38 inhibitors like doramapimod lack meaningful Tie-2 cross-reactivity, necessitating complex dual-drug regimens to achieve the same pathway coverage in hematological models [1].

Evidence DimensionIn vitro kinase inhibition (IC50)
Target Compound DataTie-2 IC50 = 1 nM; p38α IC50 = 35 nM
Comparator Or BaselineSelective p38 inhibitors (e.g., doramapimod) (Tie-2 IC50 > 1000 nM)
Quantified DifferencePexmetinib provides nanomolar co-inhibition of Tie-2, whereas standard p38 inhibitors lack Tie-2 activity.
ConditionsCell-free enzymatic kinase assays

Procuring pexmetinib allows researchers to achieve potent, synchronized inhibition of both angiogenic and inflammatory pathways using a single compound, reducing experimental variables.

Potency vs. Selective p38 Inhibitor
Head-to-head
Tie-2 IC50: 1 nM; p38α IC50: 35 nM vs. SB203580 p38α IC50: 50 nM, no Tie-2 activity
Supports dual-pathway assay interpretation
Enzymatic kinase assays; cell-free systems

Formulation-Dependent Bioavailability and In Vivo Processability

The physical formulation of pexmetinib critically dictates its in vivo utility. When administered as an optimized liquid-filled capsule (LFC) or liquid oral suspension (LOS), pexmetinib achieves an area-under-the-curve (AUClast) approximately 4-fold and 2-fold higher, respectively, than the unformulated powder-in-capsule (PIC) baseline in the fasted state [1]. Furthermore, population pharmacokinetic modeling confirms a 92% decrease in relative bioavailability when relying on the raw PIC formulation compared to the LFC formulation, mitigating the severe interpatient pharmacokinetic variability that plagues unformulated dosing [2].

Evidence DimensionRelative Bioavailability (Total Plasma Exposure / AUClast)
Target Compound DataLiquid-filled capsule (LFC) formulation
Comparator Or BaselineNeat powder-in-capsule (PIC) formulation
Quantified Difference~4-fold higher AUClast for LFC vs. PIC; 92% decrease in relative bioavailability when using PIC compared to LFC.
ConditionsIn vivo pharmacokinetic assessment (fasted state)

Buyers intending to use pexmetinib for in vivo studies must plan for liquid or lipid-based formulation, as raw powder administration yields sub-therapeutic and highly variable exposure.

Kinase Selectivity Panel
Cross-study comparable
Inhibits >9 kinases with IC50 < 50 nM; SR-318 shows high p38 selectivity
Multi-kinase profile may influence endpoint interpretation
468-kinase panel; data to verify in user assay

Ex Vivo Efficacy in Complex Whole-Blood Matrices

Pexmetinib maintains high potency in complex biological matrices, which is a critical procurement requirement for translational hematology research. In ex vivo stimulated human whole blood, pexmetinib inhibits LPS-induced TNF-alpha and IL-6 cytokine release with an IC50 ranging from 50 to 120 nM [1]. This demonstrates that the compound's dual-kinase inhibition is not sequestered or deactivated by serum proteins, outperforming generic kinase inhibitors that often suffer massive potency drop-offs when transitioning from cell-free assays to whole blood [2].

Evidence DimensionLPS-induced cytokine inhibition (IC50)
Target Compound DataPexmetinib IC50 = 50-120 nM
Comparator Or BaselineCell-free assay baseline (p38 IC50 = 26-35 nM)
Quantified DifferencePotency is largely retained in whole blood (only a ~2-4 fold shift from cell-free IC50), indicating excellent matrix compatibility.
ConditionsEx vivo human whole blood stimulated with LPS

Ensures that the procured compound will perform reliably in late-stage preclinical and patient-derived ex vivo assays without requiring massive dose escalations.

Hematopoietic Colony Rescue
Head-to-head
Pexmetinib (1 μM) rescued TNFα-suppressed colony formation; BIRB796 showed no rescue
Dual-pathway model-response context may differ
Primary MDS/AML CD34+ cells; TNFα model
Activation-Loop Conformation
Head-to-head
Pexmetinib stabilizes flipped pThr180-exposing conformation; BIRB796 coordination less stable
Structural context for phosphatase accessibility review
X-ray crystallography; PDB 9CJ3 vs. 9CJ4
In Vivo Anti-Osteolytic Effect
Reported
10 mg/kg/day p.o. reduced osteoclast formation and bone resorption vs. vehicle (p<0.05)
Supports tumor-bone microenvironment research context
Murine breast cancer bone metastasis model
Immunotherapy Combination
Trial context
Pexmetinib + nivolumab showed reported responses in PD-1/PD-L1-refractory tumors
Immuno-oncology endpoint context for combination research
Phase Ib trial; qualitative evidence; NCT04074967

Preclinical Modeling of Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML)

Because pexmetinib simultaneously targets the Tie-2/Angiopoietin-1 axis (which regulates the leukemic stem cell niche) and p38 MAPK (which drives the suppressive inflammatory marrow milieu), it is the premier choice for in vivo and ex vivo MDS/AML disease modeling [1]. It should be prioritized over single-target p38 inhibitors when evaluating the reversal of cytopenias and the stimulation of healthy hematopoiesis in primary patient-derived xenograft (PDX) or bone marrow aspirate assays [2].

Development of Liquid and Lipid-Based Kinase Inhibitor Formulations

Given the profound >4-fold difference in bioavailability between its powder-in-capsule and liquid-filled capsule forms, pexmetinib serves as an excellent benchmark compound for pharmaceutical formulation teams developing novel lipid-based or liquid oral suspension delivery systems for poorly soluble kinase inhibitors [3]. It provides a validated, highly sensitive in vivo readout for formulation-dependent pharmacokinetic improvements.

Translational Assays for Cytokine-Mediated Myelosuppression

Pexmetinib is highly suited for ex vivo whole-blood assays measuring the abrogation of LPS- or TNF-alpha-induced cytokine release. Its retained low-nanomolar potency (IC50 50-120 nM) in human whole blood makes it an ideal positive control or comparative baseline for evaluating new anti-inflammatory agents targeting the bone marrow microenvironment without the confounding effects of high serum protein binding [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
MDS/AML preclinical model studies
Dual p38/Tie-2 pathway inhibition context
TNFα-pathway colony-forming endpoint model
Immuno-oncology combination research
Tumor microenvironment modulation context
PD-1/PD-L1-refractory endpoint review
Tumor-bone microenvironment studies
p38/STAT3/NFATc1 pathway signaling context
TRAP/micro-CT osteolysis endpoint model
Type II kinase structural biology
DFG-out activation-loop conformation
WIP1 phosphatase accessibility assay context

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

556.25981710 Da

Monoisotopic Mass

556.25981710 Da

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3750D0U8B5

Pharmacology

Pexmetinib is an orally bioavailable small-molecule inhibitor of p38 and Tie2 kinases with potential antineoplastic, anti-inflammatory and antiangiogenic activities. Pexmetinib binds to and inhibits the activities of p38 and Tie2 kinases, which may inhibit the production of proinflammatory cytokines and may decrease tumor angiogenesis and tumor cell growth and survival. p38 is a MAP kinase that is often upregulated in cancer cells, playing a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Tie2 is an endothelial cell specific receptor that is activated by angiopoietins, growth factors required for angiogenesis. This agent has also been reported to inhibit other kinases including vascular endothelial growth factor receptor (VEGFR2) and Src tyrosine kinases.

Wikipedia

Pexmetinib
1. Methods of using small compounds such as glatiramer acetate and mitogen activated protein (MAP) kinase inhibitors to enhance myeloid derived suppressor cell function for treating autoimmune diseases, By Chen, Shu-Hsia  From PCT Int. Appl. (2011), WO 2011087795 A2 20110721.

Explore Compound Types